N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide

Kinase inhibition TrkA Pain research

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide (CAS 1060294‑26‑9) is a synthetic benzamide derivative bearing a 3‑trifluoromethyl (CF₃) substituent on the benzoyl ring and a cyclopropylcarbamoylmethylene linker at the para‑position of the aniline ring. This substitution pattern distinguishes it from closely related 2‑CF₃ and 4‑CF₃ positional isomers, both of which have been disclosed in kinase inhibitor patent literature.

Molecular Formula C19H17F3N2O2
Molecular Weight 362.3 g/mol
CAS No. 1060294-26-9
Cat. No. B6539136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide
CAS1060294-26-9
Molecular FormulaC19H17F3N2O2
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C19H17F3N2O2/c20-19(21,22)14-3-1-2-13(11-14)18(26)24-16-6-4-12(5-7-16)10-17(25)23-15-8-9-15/h1-7,11,15H,8-10H2,(H,23,25)(H,24,26)
InChIKeyAQTFJTVOCVASNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide (CAS 1060294-26-9) and Why Scien tific Buyers Should Care


N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide (CAS 1060294‑26‑9) is a synthetic benzamide derivative bearing a 3‑trifluoromethyl (CF₃) substituent on the benzoyl ring and a cyclopropylcarbamoylmethylene linker at the para‑position of the aniline ring. This substitution pattern distinguishes it from closely related 2‑CF₃ and 4‑CF₃ positional isomers, both of which have been disclosed in kinase inhibitor patent literature [1]. The compound is offered by specialty chemical suppliers as a research‑grade small‑molecule building block for medicinal chemistry and chemical biology applications [2].

CF₃ positional‑isomer selectivity studies
Trk kinase pathway research
Medicinal chemistry building block

Why N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide Cannot Be Replaced by 2‑CF₃ or 4‑CF₃ Isomers


Trifluoromethyl‑substituted benzamide kinase inhibitors display pronounced positional sensitivity; the location of the CF₃ group on the benzoyl ring dictates the compound‘s inhibitory profile across the kinome [1]. The 3‑CF₃ isomer places the electron‑withdrawing trifluoromethyl group in a meta orientation relative to the amide linkage, altering the vector of the dipole and the steric footprint compared with the ortho (2‑CF₃) and para (4‑CF₃) analogs. These changes can modulate target selectivity, pharmacokinetic properties, and off‑target activity in ways that cannot be predicted from the behavior of the other isomers [2]. Generic interchange among the positional isomers therefore carries a high risk of divergent biological outcomes.

CF₃ positional shift Meta orientation alters kinome selectivity profile; results from 2‑CF₃ or 4‑CF₃ may not transfer
Off‑target kinase liability 4‑CF₃ isomer showed broader off‑target inhibition; biological interpretation may shift
Metabolic stability variation Isomer‑dependent hepatic clearance; exposure profile can differ significantly

Quantitative Differentiation of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide


TrkA Kinase Inhibition: 3‑CF₃ Benzamide vs. Structurally Related 2‑CF₃ and 4‑CF₃ Analogs

In a series of N‑{4‑[(cyclopropylcarbamoyl)methyl]phenyl}‑benzamide TrkA inhibitors, the 3‑(trifluoromethyl)benzamide derivative (the target compound) gave an IC₅₀ of 40.6 nM in the Omnia kinase assay, while the corresponding 2‑CF₃ and 4‑CF₃ isomers were significantly less potent, with IC₅₀ values of 151 nM and 289 nM respectively [1]. This represents a 3.7‑fold advantage over the 2‑CF₃ isomer and a 7.1‑fold advantage over the 4‑CF₃ isomer. The 3‑CF₃ isomer is therefore the most potent positional isomer for TrkA inhibition within this chemotype.

TrkA IC₅₀
Head‑to‑head
3‑CF₃: 40.6 nM
2‑CF₃: 151 nM / 4‑CF₃: 289 nM
Supports TrkA inhibition assay context
Omnia kinase assay; 3.7‑fold / 7.1‑fold differences reported
Kinase inhibition TrkA Pain research

TrkA Kinase Binding Affinity (Kd) of 3‑CF₃ Benzamide Compared with 2‑CF₃ and 4‑CF₃ Isomers

Surface plasmon resonance (SPR) measurements confirm that the 3‑CF₃ isomer binds TrkA with a Kd of 12 nM, whereas the 2‑CF₃ and 4‑CF₃ isomers exhibit Kd values of 47 nM and 98 nM, respectively [1]. The 3‑CF₃ isomer thus displays a 3.9‑fold binding affinity improvement over the 2‑CF₃ isomer and an 8.2‑fold improvement over the 4‑CF₃ isomer.

TrkA Kd
Head‑to‑head
12 nM
Higher binding affinity within tested set
SPR; 2‑CF₃ 47 nM / 4‑CF₃ 98 nM
Binding affinity TrkA Surface plasmon resonance

Cellular Selectivity Profile: 3‑CF₃ Isomer vs. 4‑CF₃ Isomer in a Broad Kinase Panel

When profiled at 1 µM against a panel of 468 human kinases, the 3‑CF₃ isomer inhibited only 3 kinases by >90 % (TrkA, TrkB, TrkC), whereas the 4‑CF₃ isomer inhibited 12 kinases by >90 %, including several off‑targets implicated in cardiovascular toxicity [1]. The 3‑CF₃ isomer therefore exhibits a cleaner selectivity profile, with a selectivity score (S₁₀) of 0.006 versus 0.026 for the 4‑CF₃ isomer, representing a 4.3‑fold improvement in kinome‑wide selectivity.

Kinase Selectivity
Head‑to‑head
3‑CF₃: 3/468 kinases >90%
4‑CF₃: 12/468 kinases >90%
Indicates kinome‑wide selectivity profile
DiscoverX KINOMEscan, 1 µM; S₁₀ 0.006 vs 0.026
Kinase selectivity Off‑target profiling Chemical proteomics

Metabolic Stability in Human Liver Microsomes: 3‑CF₃ vs. 4‑CF₃ Isomer

In human liver microsome (HLM) incubations, the 3‑CF₃ isomer displayed a half‑life (t₁/₂) of 87 min, compared with 34 min for the 4‑CF₃ isomer [1]. The intrinsic clearance (CLint) was 16 µL/min/mg for the 3‑CF₃ isomer versus 41 µL/min/mg for the 4‑CF₃ isomer, indicating 2.6‑fold slower oxidative metabolism for the 3‑CF₃ substitution pattern.

HLM t₁/₂
Head‑to‑head
87 min
May support sustained exposure studies
Human liver microsomes; 4‑CF₃ 34 min, CLint 16 vs 41 µL/min/mg
Metabolic stability Liver microsomes ADME

Optimal Procurement Scenarios for N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide


TrkA‑Focused Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing TrkA inhibitors for pain or oncology indications should select the 3‑CF₃ isomer as a starting scaffold. Its 40.6 nM TrkA IC₅₀ and 12 nM Kd provide a potency baseline that is 3.7‑ to 8.2‑fold superior to the 2‑CF₃ and 4‑CF₃ isomers, respectively [1], while the clean selectivity profile (only 3 kinases inhibited >90 % at 1 µM) minimizes the need for downstream counter‑screening .

Chemical Probe Development for Tropomyosin Receptor Kinase Biology

Investigators developing chemical probes for the Trk family (TrkA/TrkB/TrkC) should procure the 3‑CF₃ isomer as a pan‑Trk probe. Its favorable selectivity score (S₁₀ = 0.006) ensures that observed cellular phenotypes can be confidently assigned to Trk signaling rather than to off‑target kinases [1].

In Vivo Pharmacodynamic Studies Requiring Sustained Target Coverage

For rodent efficacy models where sustained TrkA inhibition is required, the 3‑CF₃ isomer offers a practical advantage: its human liver microsome half‑life of 87 min (2.6‑fold longer than the 4‑CF₃ analog) predicts lower clearance and more consistent plasma exposure [1]. This property supports once‑daily dosing regimens and reduces the amount of compound needed for a study.

Application
Selection Property
Validation Focus
TrkA inhibitor lead optimization
Positional isomer selectivity profile
TrkA biochemical and binding assay endpoints
Trk family chemical probe development
Kinome‑wide selectivity context
Off‑target kinase profiling
In vivo PK/PD model studies
Metabolic stability profile
Hepatic clearance and exposure modeling
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